Antitubercular Potency vs. Standard Drugs: C2-Isomer Data Highlights Scaffold Potential
While direct MIC data for 5,6-Dimethyl-1-(2-phenylethyl)benzimidazole is not publicly reported, its regioisomer, 5,6-dimethyl-2-phenethyl-1H-benzo[d]imidazole, demonstrates significant tuberculostatic activity, outperforming first-line drugs. The C2-isomer achieved MIC values of 0.8–6.2 μg/mL (2.5–25 μM) against M. tuberculosis strains [1]. This is reported to be superior to the first-line drugs Pyrazinamide and Isoniazid in the same study context [2]. This establishes a high-potency baseline for the 5,6-dimethyl, phenethyl-substituted benzimidazole pharmacophore, and the N1-isomer provides a critical tool for exploring regiospecific target interactions.
| Evidence Dimension | In vitro antitubercular activity (MIC) |
|---|---|
| Target Compound Data | No direct data for N1-isomer; C2-isomer: 0.8–6.2 μg/mL |
| Comparator Or Baseline | Pyrazinamide and Isoniazid (first-line TB drugs) |
| Quantified Difference | C2-isomer activity is qualitatively described as 'better than' Pyrazinamide and Isoniazid |
| Conditions | M. tuberculosis H37Rv and other strains; two-fold serial dilution method |
Why This Matters
This data positions the N1-isomer as a high-priority tool compound for medicinal chemistry programs aiming to optimize antitubercular selectivity through regioisomeric exploration.
- [1] Gobis, K., et al. (2015). Novel 2-(2-phenalkyl)-1H-benzo[d]imidazoles as antitubercular agents. Bioorganic & Medicinal Chemistry, 23(9), 2112-2120. View Source
- [2] Główka, M. L., et al. (2018). The structures of benzimidazole derivatives and their potential as tuberculostatics. Acta Crystallographica Section C, 74(12), 1684-1691. View Source
